Cistanoside F

Descripción general

Descripción

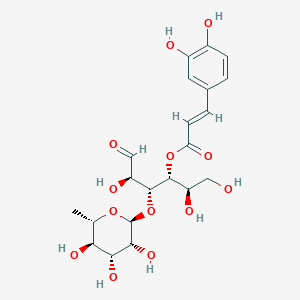

Cistanosido F es un glucósido de feniletanoides aislado de la planta Cistanche deserticola. Tiene una fórmula molecular de C21H28O13 y un peso molecular de 488,44 g/mol . Este compuesto es conocido por sus propiedades antioxidantes y se ha estudiado para diversas actividades biológicas .

Métodos De Preparación

El cistanosido F se aísla principalmente de fuentes naturales, específicamente de la planta Cistanche deserticola . El proceso de extracción implica el uso de solventes como etanol o metanol para obtener el extracto crudo, seguido de purificación utilizando técnicas cromatográficas . No existen rutas sintéticas ampliamente reportadas para la producción industrial de cistanosido F, ya que se deriva principalmente de la extracción natural.

Análisis De Reacciones Químicas

El cistanosido F experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar sus enlaces glucosídicos.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo fenólicos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Chemical Profile

Cistanoside F has the molecular formula and a molecular weight of approximately 488.44 g/mol. It belongs to a class of compounds known for their bioactive properties, particularly in traditional medicine.

Pharmacological Effects

-

Antioxidant Activity

- This compound exhibits strong antioxidant properties by scavenging free radicals and enhancing the activity of antioxidant enzymes. This activity is crucial in protecting cells from oxidative stress-related damage, which is linked to various diseases, including cancer and neurodegenerative disorders .

- Anti-inflammatory Properties

- Neuroprotection

- Hepatoprotection

- Osteogenesis Promotion

Table 1: Summary of Pharmacological Effects of this compound

Case Studies

- Neuroprotection in Alzheimer's Disease Models

- Hepatoprotective Effects Against Alcohol-Induced Damage

- Enhancement of Bone Formation

Mecanismo De Acción

El mecanismo de acción del cistanosido F implica sus propiedades antioxidantes, que ayudan a eliminar los radicales libres y reducir el estrés oxidativo . También modula varias vías de señalización, incluidas las vías del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB) y fosfatidilinositol 3-quinasa (PI3K)/Akt . Estas vías son cruciales para sus efectos antiinflamatorios e inmunomoduladores.

Comparación Con Compuestos Similares

Actividad Biológica

Cistanoside F, a phenylethanoid glycoside derived from Cistanches Herba , has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data regarding the pharmacological effects and mechanisms of action of this compound.

Chemical Profile

This compound is characterized by its complex molecular structure, which includes multiple sugar moieties. The compound's molecular formula is with a molecular weight of approximately 487 g/mol. It is part of a larger class of phenylethanoid glycosides known for their therapeutic potentials.

Pharmacological Activities

Research has identified several significant biological activities associated with this compound:

- Neuroprotective Effects : Studies indicate that this compound exhibits protective effects against oxidative stress in neuronal cells. It enhances the viability of germ cells under hypoxic conditions, reducing apoptosis through modulation of apoptotic pathways (e.g., decreasing the Bax/Bcl-2 ratio) .

- Estrogenic Activity : this compound has been shown to stimulate proliferation in MCF7 breast cancer cells, indicating potential estrogen-like effects. This was evidenced by increased uterine wet weight in mice treated with Cistanche extracts containing this compound .

- Immunomodulatory Effects : The compound has demonstrated the ability to modulate immune responses, enhancing lymphocyte proliferation and nitric oxide production in macrophages .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antioxidant Activity : this compound enhances antioxidant enzyme activities, which helps mitigate oxidative stress in cells .

- Regulation of Cell Cycle and Apoptosis : The compound influences cell cycle progression, promoting entry into the S phase and reducing apoptotic markers . This suggests a role in cell survival and proliferation.

- Estrogen Receptor Modulation : The estrogenic effects may be mediated through interaction with estrogen receptors, leading to increased cell growth and proliferation in hormone-sensitive tissues .

Study on Hypoxia-Induced Damage

A study investigated the effects of this compound on GC-1 cells subjected to hypoxia. Treatment with varying concentrations of this compound showed a dose-dependent increase in cell viability and a decrease in apoptosis markers. Specifically, at 0.2 μM concentration, significant protective effects were observed compared to untreated controls .

Estrogenic Activity Assessment

In another study, the estrogenic activity of various compounds including this compound was evaluated through MCF7 cell proliferation assays. Results indicated that serum from mice treated with Cistanches Herba significantly enhanced MCF7 cell growth, with this compound being one of the key contributors to this effect .

Summary of Findings

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O13/c1-9-16(29)17(30)18(31)21(32-9)34-20(14(27)8-23)19(13(26)7-22)33-15(28)5-3-10-2-4-11(24)12(25)6-10/h2-6,8-9,13-14,16-22,24-27,29-31H,7H2,1H3/b5-3+/t9-,13+,14-,16-,17+,18+,19+,20+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARNWFDIYRKBOE-BHSPTIPFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.